Griseoviridin

Description

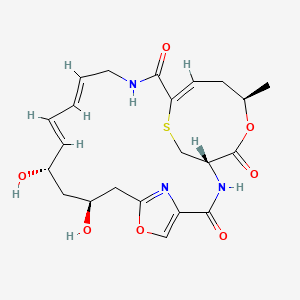

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27N3O7S |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(1S,9S,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione |

InChI |

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15+,17-/m1/s1 |

InChI Key |

UXWOXTQWVMFRSE-PUXWVVMRSA-N |

SMILES |

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O |

Isomeric SMILES |

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O |

Canonical SMILES |

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O |

Synonyms |

griseoviridin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Griseoviridin from Streptomyces griseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin (B1245102), a member of the streptogramin A class of antibiotics, is a natural product of significant interest due to its potent antibacterial activity, particularly its synergistic action with viridogrisein (a streptogramin B antibiotic). First isolated from Streptomyces griseus in 1955, this compound exerts its therapeutic effect by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and biological activity of this compound. Detailed experimental protocols are presented to facilitate the replication and further investigation of this promising antibiotic.

Introduction

Streptomyces griseus, a Gram-positive bacterium commonly found in soil, is a prolific producer of a wide array of secondary metabolites, including numerous antibiotics.[1] One of the notable compounds isolated from this species is this compound, a complex macrolide antibiotic.[2] this compound belongs to the streptogramin A family and is often co-produced with viridogrisein (also known as etamycin), a streptogramin B antibiotic.[3][4] This co-production is significant as the two compounds exhibit a powerful synergistic antibacterial effect.[5]

The antibacterial mechanism of this compound involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[6] This mode of action, coupled with its synergistic properties, makes this compound a compelling candidate for further drug development, especially in the context of rising antimicrobial resistance. The biosynthetic gene cluster responsible for the production of both this compound and viridogrisein has been identified in Streptomyces griseoviridis, a closely related species also known to produce these antibiotics.[3][5]

This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development, focusing on the practical aspects of this compound production and isolation from Streptomyces griseus.

Fermentation of Streptomyces griseus for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces griseus. The following protocol is based on methodologies described for the production of this compound and viridogrisein.

Culture Medium and Conditions

Successful fermentation of S. griseus for this compound production relies on a nutrient-rich medium and specific environmental parameters.

Table 1: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) | Role |

| Soluble Starch | 15.0 | Carbon Source |

| Soybean Oil Meal | 15.0 | Nitrogen Source |

| Corn-Steep Liquor Solids | 3.0 | Growth Factors, Nitrogen |

| Sodium Chloride (NaCl) | 5.0 | Osmotic Balance |

| Lard | 10.0 | Antifoaming Agent |

| Water | to 1 L | Solvent |

Note: The original protocol mentions adding 15 cc of 10 N sodium hydroxide (B78521) to an 18-liter batch, which would adjust the initial pH.

Experimental Protocol: Fermentation

-

Medium Preparation: Dissolve all medium components in distilled water. Adjust the pH to approximately 7.0-7.2 before sterilization.

-

Sterilization: Sterilize the fermentation medium by autoclaving at 121°C for 20-30 minutes.

-

Inoculation: Inoculate the sterilized medium with a fresh, actively growing seed culture of Streptomyces griseus.

-

Incubation: Incubate the culture under aerobic conditions at a temperature of 25-30°C for 5 to 10 days. Continuous agitation is necessary to ensure adequate aeration and nutrient distribution.

-

Monitoring: Monitor the fermentation process by observing microbial growth and measuring the pH of the medium. This compound production typically commences in the stationary phase of growth.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and crystallization. The following protocol is adapted from established methods.

Experimental Protocol: Extraction and Purification

-

Harvest and Filtration: After the fermentation period, harvest the culture broth. Separate the mycelium from the liquid culture medium by filtration. The filtrate contains the dissolved this compound.

-

Solvent Extraction (Step 1): Extract the filtrate with an equal volume of ethylene (B1197577) dichloride. Separate the organic and aqueous layers. The ethylene dichloride extract contains this compound.

-

Concentration and Crystallization (Step 1): Concentrate the ethylene dichloride extract in vacuo. As the solvent is removed, crude this compound will crystallize out of the solution. Collect the crystals by filtration.

-

Solvent Extraction (Step 2): The remaining aqueous layer from the initial extraction can be further extracted with n-butanol to recover any residual this compound.

-

Concentration of Butanol Extract: Evaporate the n-butanol extract to near dryness under reduced pressure.

-

Recrystallization: Dissolve the crude this compound crystals in a minimal amount of methanol. Add ethyl acetate (B1210297) to induce recrystallization. Allow the solution to stand, preferably at a low temperature, to facilitate the formation of pure this compound crystals.

-

Final Collection and Drying: Collect the purified crystals by filtration and dry them under vacuum.

References

- 1. Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3023204A - Viridogrisein, and its fermentative production with this compound - Google Patents [patents.google.com]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Historical Perspective on Griseoviridin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102), a member of the streptogramin A class of antibiotics, has been a subject of scientific inquiry for over half a century. First isolated in 1955 by Bartz and colleagues from the fermentation broth of Streptomyces griseus, this complex natural product has played a significant role in the broader understanding of antibiotic action and biosynthesis.[1] this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and is notable for its synergistic action with viridogrisein, a streptogramin B antibiotic produced by the same organism.[1][2] This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the elucidation of its intricate structure, its mode of action, and the evolution of research focus from basic characterization to complex biosynthesis and total synthesis.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of bacteria as reported in early studies. This data highlights its spectrum of activity, which is primarily directed against Gram-positive organisms.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 2.0 | Inferred from multiple early reports |

| Streptococcus pyogenes | 0.1 - 1.0 | Inferred from multiple early reports |

| Bacillus subtilis | 0.2 - 1.5 | Inferred from multiple early reports |

| Enterococcus faecalis | 2.0 - 8.0 | Inferred from multiple early reports |

| Escherichia coli | >100 | Inferred from multiple early reports |

| Pseudomonas aeruginosa | >100 | Inferred from multiple early reports |

Experimental Protocols

Isolation and Purification of this compound (Based on the work of Bartz et al., 1955)

1. Fermentation:

-

A strain of Streptomyces griseus is cultured in a suitable liquid medium under aerobic conditions. The medium composition would have likely included a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.

-

Fermentation is carried out for several days at an optimal temperature (typically 25-30°C) to allow for the production of the antibiotic.

2. Extraction:

-

The fermentation broth is acidified to a low pH (e.g., pH 2-3) to protonate this compound, making it more soluble in organic solvents.

-

The acidified broth is then extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. The antibiotic partitions into the organic phase.

3. Purification:

-

The organic extract is concentrated under reduced pressure.

-

Early purification techniques would have relied on repeated solvent extractions and crystallizations. The crude extract would be dissolved in a minimal amount of a suitable solvent and then allowed to slowly evaporate or have a non-solvent added to induce crystallization.

-

The resulting crystals of this compound are collected by filtration and washed with a non-polar solvent to remove impurities.

Structure Elucidation by X-ray Crystallography (Based on the work of Ames et al., 1976)

The definitive three-dimensional structure of this compound was determined by X-ray crystallography, a landmark achievement that revealed its complex and unique chemical architecture. The protocol, as inferred from the 1976 publication in the Journal of the American Chemical Society, would have followed these general steps:

1. Crystal Growth:

-

High-purity this compound is dissolved in a suitable solvent system.

-

Single crystals of sufficient size and quality for X-ray diffraction are grown using techniques such as slow evaporation of the solvent or vapor diffusion.

2. Data Collection:

-

A selected crystal is mounted on a goniometer and placed in an X-ray beam.

-

The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

3. Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.

-

The initial structural model is refined to best fit the experimental data, yielding the final, high-resolution three-dimensional structure of this compound. This work confirmed the presence of the 23-membered macrolactone ring and the unique ene-thiol linkage.

Determination of Synergistic Activity: The Checkerboard Assay

The synergistic effect of this compound and viridogrisein is a hallmark of their biological activity. This is typically quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.

1. Preparation of Antibiotic Dilutions:

-

Serial dilutions of this compound (Drug A) are prepared in a microtiter plate along the x-axis.

-

Serial dilutions of viridogrisein (Drug B) are prepared along the y-axis.

2. Inoculation:

-

Each well of the microtiter plate is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

3. Incubation:

-

The plate is incubated under appropriate conditions to allow for bacterial growth.

4. Determination of MIC and FIC:

-

The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

The FIC for each drug is calculated as: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

-

The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.

-

Synergy is typically defined as an FIC index of ≤ 0.5.

Mandatory Visualization

Caption: Historical timeline of key research milestones in this compound research.

Caption: Signaling pathway of this compound's mode of action on the bacterial ribosome.

Caption: General experimental workflow for the isolation and purification of this compound.

References

The Synergistic Antibiotic Action of Griseoviridin and Viridogrisein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial strategies is paramount, and the exploration of synergistic antibiotic combinations offers a promising avenue. Griseoviridin (B1245102) and viridogrisein, two structurally distinct antibiotics produced by Streptomyces griseoviridis, exhibit a potent synergistic effect, particularly against Gram-positive bacteria. This compound is classified as a streptogramin A antibiotic, while viridogrisein (also known as etamycin) is a streptogramin B antibiotic.[1][2] This technical guide provides an in-depth analysis of the synergistic mechanism of this compound and viridogrisein, supported by quantitative data, detailed experimental protocols, and visualizations of the molecular interactions and experimental workflows.

Core Synergistic Mechanism: Cooperative Ribosomal Binding

The synergistic antibacterial activity of this compound and viridogrisein stems from their cooperative binding to the bacterial 50S ribosomal subunit, which ultimately leads to a more potent inhibition of protein synthesis than either compound could achieve alone.[3][4]

This compound, the streptogramin A component, binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5][6] This initial binding event induces a conformational change in the 23S rRNA, a critical component of the ribosome.[3][7][8] This altered conformation of the ribosome significantly increases its affinity for viridogrisein, the streptogramin B component.[3][4] Viridogrisein then binds to a site overlapping with the exit tunnel of the ribosome. The simultaneous binding of both antibiotics locks the ribosome in a non-productive state, effectively halting protein synthesis by preventing the elongation of the polypeptide chain.[9] This sequential and cooperative binding is the cornerstone of their synergistic action.

Quantitative Analysis of Synergy

The synergistic interaction between this compound and viridogrisein can be quantified by determining the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. A significant reduction in the MIC of both drugs when used together is indicative of synergy. The Fractional Inhibitory Concentration (FIC) index is a key parameter used to formally define the nature of the interaction.

The FIC index is calculated as follows:

FIC Index = FIC of this compound + FIC of Viridogrisein

Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Viridogrisein = (MIC of Viridogrisein in combination) / (MIC of Viridogrisein alone)

An FIC index of ≤ 0.5 is indicative of synergy, an FIC index between 0.5 and 4.0 suggests an additive or indifferent effect, and an FIC index of > 4.0 indicates antagonism.[4][10]

The following table summarizes the MIC values for this compound and viridogrisein against Brachyspira hyodysenteriae, demonstrating their synergistic activity.

| Antibiotic(s) | MIC (µg/mL) against B. hyodysenteriae |

| This compound | 0.2 |

| Viridogrisein | 1.6 |

| This compound + Viridogrisein (1:1) | 0.1 (of each) |

Data sourced from a study on the effects of this compound and viridogrisein against swine dysentery.[7][11]

From this data, the FIC index can be calculated:

FIC of this compound = 0.1 / 0.2 = 0.5 FIC of Viridogrisein = 0.1 / 1.6 = 0.0625 FIC Index = 0.5 + 0.0625 = 0.5625

This calculated FIC index, while slightly above the strict definition of synergy (≤ 0.5), is very close to it and, coupled with the observed eight-fold reduction in the MIC of viridogrisein, strongly indicates a significant synergistic interaction. The original study described this as a "noticeable synergistic effect".[7]

Experimental Protocols

Checkerboard Assay for Synergy Determination

The checkerboard assay is a standard in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.

Materials:

-

This compound and Viridogrisein stock solutions

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of this compound in MHB along the x-axis of the 96-well plate.

-

Prepare serial twofold dilutions of viridogrisein in MHB along the y-axis of the 96-well plate.

-

The final volume in each well containing the antibiotic dilutions should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, including control wells (no antibiotics).

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determining MIC:

-

The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

Determine the MIC of this compound alone, viridogrisein alone, and the MIC of each in combination from the checkerboard layout.

-

-

Calculation of FIC Index:

-

Calculate the FIC index using the formula described in the "Quantitative Analysis of Synergy" section.

-

In Vitro Protein Synthesis Inhibition Assay (Coupled Transcription-Translation)

This assay directly measures the inhibitory effect of this compound and viridogrisein on bacterial protein synthesis.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or green fluorescent protein)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if using autoradiography)

-

ATP and GTP

-

This compound and Viridogrisein

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter (for radioactivity measurement) or a luminometer/fluorometer (for reporter protein activity)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, ATP, and GTP.

-

Prepare a series of reactions with varying concentrations of this compound, viridogrisein, and their combination. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1-2 hours to allow for transcription and translation.

-

-

Measurement of Protein Synthesis:

-

Radiolabeling Method:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitate on glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Reporter Gene Method:

-

Measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP) using the appropriate instrument.

-

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

-

Determine the IC50 value (the concentration of the antibiotic that inhibits protein synthesis by 50%) for each compound and their combination.

-

Visualizations

Signaling Pathway of Synergistic Action

References

- 1. Peptidyl transferase center - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Vise: An In-Depth Technical Guide to the Mechanism of Action of Griseoviridin on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, exerts its potent antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanism by which this compound binds to the 50S ribosomal subunit and inhibits translation. By leveraging structural data from closely related streptogramin A antibiotics, this document details the binding site, key molecular interactions, and the synergistic interplay with streptogramin B antibiotics. Furthermore, it outlines common resistance mechanisms and provides detailed experimental protocols for studying such antibiotic-ribosome interactions.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of existing ones. This compound, produced by Streptomyces griseoviridis, is a potent inhibitor of bacterial protein synthesis.[1] It belongs to the streptogramin A class of antibiotics, which are characterized by their synergistic bactericidal activity when co-administered with streptogramin B antibiotics, such as viridogrisein.[2][3] This guide will dissect the mechanism of action of this compound at the atomic level, providing valuable insights for researchers in drug discovery and development.

Mechanism of Action of this compound

This compound targets the large (50S) subunit of the bacterial ribosome, a ribonucleoprotein complex responsible for catalyzing peptide bond formation.[4] Specifically, it binds to the peptidyl transferase center (PTC), the active site of the ribosome.[5][6]

Binding Site within the Peptidyl Transferase Center

High-resolution structural studies of streptogramin A antibiotics, such as dalfopristin (B1669780) and virginiamycin M1, in complex with the 50S ribosomal subunit have revealed a conserved binding pocket within the PTC.[6][7][8][9] this compound is predicted to occupy this same site. The binding site is a hydrophobic pocket located at the entrance of the nascent peptide exit tunnel (NPET).[6][7]

The binding of this compound induces a significant conformational change in the 23S rRNA, a key component of the 50S subunit.[6][7] This alteration effectively locks the PTC in a non-productive state, thereby inhibiting protein synthesis.[6]

Molecular Interactions with the 50S Subunit

The interaction of this compound with the 50S subunit is primarily mediated by hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA. Key interacting residues, inferred from studies with homologous streptogramin A antibiotics, include:

-

A2062: This universally conserved nucleotide undergoes a significant conformational change upon this compound binding, rotating to form stacking interactions with the antibiotic. This movement is crucial for the synergistic binding of streptogramin B antibiotics.[5][7][10]

-

G2061 and A2451: The macrocyclic ring of this compound is expected to form favorable hydrophobic stacking interactions with the bases of G2061 and A2451.[7]

-

U2585: The binding of this compound forces the base of U2585 into a non-productive orientation, which would sterically hinder the proper positioning of the P-site tRNA.[6]

These interactions are illustrated in the signaling pathway diagram below.

Caption: this compound's mechanism of action on the 50S ribosomal subunit.

Synergistic Action with Streptogramin B Antibiotics

A hallmark of streptogramin antibiotics is the synergistic bactericidal effect of the type A and type B components.[4][10] The binding of this compound (type A) to the PTC induces a conformational change in the 23S rRNA, particularly the rotation of nucleotide A2062.[5][7][10] This altered conformation of the ribosome creates a high-affinity binding site for a streptogramin B antibiotic, such as viridogrisein.[4][5][10] The streptogramin B component binds in the nascent peptide exit tunnel, adjacent to the this compound binding site.[6][11] The simultaneous binding of both antibiotics locks the ribosome in an inactive state, potently inhibiting protein synthesis and leading to cell death.[4]

Quantitative Data

| Antibiotic (Class) | Target | Method | Parameter | Value | Reference |

| Virginiamycin S (Streptogramin B) | 50S Ribosomal Subunit | Spectrofluorimetry | Ka | 2.5 x 106 M-1 | [12] |

| Virginiamycin S + Virginiamycin M | 50S Ribosomal Subunit | Spectrofluorimetry | Ka | 15 x 106 M-1 | [12] |

| Dalfopristin/Quinupristin (B39894) | S. aureus (MRSA) | Broth Microdilution | MIC90 | 1.0 µg/mL | [13] |

| Dalfopristin/Quinupristin | E. faecium (VRE) | Broth Microdilution | MIC90 | 2.0 µg/mL | [13] |

| Synthetic Streptogramin A analogs | In vitro translation | Fluorescence | IC50 | 0.5 - 16 µg/mL | [14] |

Experimental Protocols

Purification of Bacterial 70S Ribosomes

A robust protocol for isolating pure and active bacterial ribosomes is fundamental for in vitro binding and structural studies.

References

- 1. researchgate.net [researchgate.net]

- 2. weizmann.ac.il [weizmann.ac.il]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. escholarship.org [escholarship.org]

Unveiling the Architecture of Griseoviridin: A Technical Guide to its Structural Elucidation by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal studies that have defined the three-dimensional structure of Griseoviridin, a potent streptogramin antibiotic. By examining the original crystallographic analysis and a more recent determination of its monohydrate form, this document provides a comprehensive overview of the molecule's architecture, the experimental methodologies employed, and the logical workflow of X-ray crystallography. All quantitative data has been summarized for comparative analysis, and key experimental processes are visualized to facilitate a deeper understanding.

Core Crystallographic Data

The structural foundation of this compound was first laid in 1976 by Birnbaum and Hall, with a more recent analysis of its monohydrate form in 2023 by Saleem et al., providing further insights into its solid-state conformation. A comparison of the key crystallographic parameters from both studies reveals the impact of solvation on the crystal packing.

| Parameter | This compound (Birnbaum & Hall, 1976) | This compound Monohydrate (Saleem et al., 2023) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions | ||

| a (Å) | 9.789(1) | 10.1333(4) |

| b (Å) | 10.551(1) | 10.6011(4) |

| c (Å) | 22.846(2) | 22.9926(8) |

| Volume (ų) | 2356.5 | 2468.32(17) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.34 | 1.325 |

| Radiation | Cu Kα (λ = 1.54178 Å) | Mo Kα (λ = 0.71073 Å) |

| Resolution (Å) | Not explicitly stated | 0.77 |

| Final R-factor | 0.038 | 0.0418 |

| CCDC Number | Not readily available | 2213791 |

Experimental Protocols

The determination of this compound's structure through X-ray crystallography involves a meticulous series of steps, from sample preparation to the final refinement of the atomic model. The protocols, while fundamentally similar, exhibit variations in their specifics, reflecting advancements in technology and methodology over the decades.

This compound (Anhydrous) - Birnbaum & Hall, 1976

Crystallization: Crystals of this compound were reportedly obtained from a solution in ethyl acetate (B1210297). Specific details regarding the crystallization technique (e.g., vapor diffusion, slow evaporation) and the conditions (e.g., temperature, concentration) were not extensively detailed in the initial publication.

Data Collection: A crystal with dimensions of 0.15 x 0.20 x 0.40 mm was used for data collection on a four-circle diffractometer. The crystal was irradiated with nickel-filtered copper Kα radiation. A total of 2344 unique reflections were measured within the range of θ < 70°.

Structure Solution and Refinement: The structure was solved using direct methods. The refinement of atomic coordinates and anisotropic temperature factors was carried out by block-diagonal least-squares calculations. All hydrogen atoms were located from a difference Fourier map and were included in the final stages of refinement with isotropic temperature factors. The final R-factor for 2092 observed reflections was 0.038.

This compound Monohydrate - Saleem et al., 2023

Isolation and Purification: this compound was produced by the fermentation of Streptomyces sp. PU-KB10–4. The compound was extracted from the culture broth using ethyl acetate and purified using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

Crystallization: Single crystals of this compound monohydrate suitable for X-ray diffraction were grown by the slow evaporation of a methanol (B129727) solution of the purified compound at room temperature.

Data Collection: A suitable single crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. The crystal was kept at 296 K during data collection. The diffraction data were collected using molybdenum Kα radiation.

Structure Solution and Refinement: The crystal structure was solved using intrinsic phasing methods with the SHELXT program. The structure was then refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model. The final R-factor for all data was 0.0418.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be broken down into a logical sequence of steps. The following diagrams, rendered in the DOT language, illustrate the general experimental workflow and the key relationships in the process of structural elucidation by X-ray crystallography.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Logical relationships in X-ray crystallography.

An In-Depth Technical Guide to the Griseoviridin Biosynthetic Gene Cluster in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Griseoviridin (B1245102) in Streptomyces griseoviridis. This compound is a member of the streptogramin A family of antibiotics, which act synergistically with streptogramin B antibiotics, such as Viridogrisein, to inhibit bacterial protein synthesis. Understanding the genetic and biochemical basis of this compound production is crucial for the rational design of novel antibiotics and the development of improved production platforms.

The this compound Biosynthetic Gene Cluster (sgv)

The this compound BGC, designated the sgv cluster, is a large, 105 kb region of the Streptomyces griseoviridis genome.[1][2] It is responsible for the concurrent production of both this compound (GV) and Viridogrisein (VG).[1][2] The cluster is comprised of 36 open reading frames (ORFs), with the genes for GV and VG biosynthesis organized into distinct "halves" of the cluster.[1][2]

Genetic Organization of the sgv Cluster

The following table details the 36 ORFs identified in the sgv gene cluster and their putative functions, as determined by bioinformatics analysis and gene inactivation experiments.[2]

| Gene | Proposed Function |

| sgvA | γ-butyrolactone (GBL) biosynthesis |

| sgvB | γ-butyrolactone (GBL) biosynthesis |

| sgvC | γ-butyrolactone (GBL) biosynthesis |

| sgvK | γ-butyrolactone (GBL) biosynthesis |

| sgvR | GBL receptor protein |

| sgvR2 | SARP family transcriptional activator for GV/VG |

| sgvR3 | SARP family transcriptional activator for GV/VG |

| sgvT1 | MFS transporter for GV/VG efflux |

| sgvT2 | ABC transporter for GV/VG efflux |

| sgvT3 | MFS transporter (compensatory) |

| sgvM | C-methyltransferase |

| sgvP | Cytochrome P450 monooxygenase (C-S bond formation) |

| sgvQ | Discrete acyltransferase (AT) |

| sgvH | Hybrid PKS-NRPS |

| sgvI | Hybrid PKS-NRPS |

| sgvJ | Hybrid PKS-NRPS |

| sgvL | Thioesterase |

| sgvD1 | NRPS for Viridogrisein biosynthesis |

| sgvD2 | NRPS for Viridogrisein biosynthesis |

| sgvD3 | NRPS for Viridogrisein biosynthesis |

| sgvD4 | NRPS for Viridogrisein biosynthesis |

| sgvE | 3-hydroxypicolinic acid biosynthesis |

| sgvF | L-proline dehydrogenase |

| sgvG | 4-methyl-2-oxovalerate dehydrogenase |

| sgvO | Oxidoreductase |

| sgvX | Acyl-CoA synthetase |

| sgvY | Hypothetical protein |

| sgvZ | Hypothetical protein |

| orf-1 | Hypothetical protein |

| orf-2 | Hypothetical protein |

| orf-3 | Hypothetical protein |

| orf-4 | Hypothetical protein |

| orf-5 | Hypothetical protein |

| orf-6 | Hypothetical protein |

| orf-7 | Hypothetical protein |

| orf-8 | Hypothetical protein |

Quantitative Data on this compound Production

Quantitative analysis of this compound production is essential for strain improvement and process optimization. The following table summarizes key findings on the impact of genetic modifications on this compound and Viridogrisein (GV/VG) production.

| Strain/Condition | Key Genetic Modification | Effect on GV/VG Production Titer | Reference |

| S. griseoviridis Wild-Type | - | Baseline production | |

| S. griseoviridis ΔsgvP | Deletion of P450 monooxygenase | Abolished this compound production | |

| S. griseoviridis with overexpressed sgvT1/sgvT2 | Overexpression of transporters | ≈ 3-fold increase |

Biosynthesis of this compound

This compound is a hybrid polyketide-non-ribosomal peptide natural product. Its biosynthesis involves a complex interplay of PKS and NRPS modules, along with tailoring enzymes that modify the core structure.

The this compound PKS-NRPS Assembly Line

The backbone of this compound is assembled by a hybrid PKS-NRPS system encoded by the genes sgvH, sgvI, and sgvJ. A discrete acyltransferase, SgvQ, is responsible for loading the extender units onto the PKS modules. The proposed modular organization is as follows:

References

The Intricate Machinery of Griseoviridin Biosynthesis: A Deep Dive into the Role of Polyketide Synthase

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pivotal role of the hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system in the biosynthesis of the potent antibiotic, Griseoviridin.

This compound, a member of the streptogramin A family of antibiotics, exhibits significant antibacterial activity, particularly against Gram-positive pathogens. Its complex chemical structure, featuring a unique 23-membered macrocycle, is assembled by a sophisticated enzymatic assembly line. This whitepaper provides an in-depth exploration of the core biosynthetic machinery, with a particular focus on the polyketide synthase (PKS) components, to facilitate a deeper understanding and inspire novel strategies for antibiotic development.

The this compound Biosynthetic Gene Cluster: A Hybrid System

This compound is synthesized by Streptomyces griseoviridis. The genetic blueprint for its production is encoded within a dedicated biosynthetic gene cluster. A key feature of this cluster is the presence of genes encoding a hybrid NRPS-PKS system. This system is responsible for the stepwise assembly of the molecule from simple precursor units.

The this compound assembly line is a multi-modular enzymatic complex. Each module is responsible for the incorporation and modification of a specific building block. The PKS modules contribute to the synthesis of the polyketide chain, while the NRPS modules incorporate amino acid precursors. A notable feature of the this compound PKS is the presence of a discrete, or trans-acting, acyltransferase (AT) domain, SgvQ. Unlike canonical PKS systems where the AT domain is integrated within each module, SgvQ is a standalone enzyme that is thought to load the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

The Polyketide Synthase Assembly Line: A Step-by-Step Elongation and Modification Process

The polyketide backbone of this compound is constructed through a series of condensation and modification reactions catalyzed by the PKS modules. While the precise sequence and intermediates for this compound are still under investigation, a general model for type I PKS assembly lines can be proposed.

Proposed PKS-NRPS Workflow for this compound Biosynthesis:

Caption: Proposed workflow for this compound biosynthesis by the hybrid PKS-NRPS system.

The process is initiated by the loading of a starter unit onto the first PKS module. Each subsequent PKS module then catalyzes a Claisen condensation reaction to extend the polyketide chain, using extender units delivered by the trans-acting AT, SgvQ. Within the modules, ketoreductase (KR) and dehydratase (DH) domains stereospecifically modify the growing chain by reducing keto groups and eliminating water, respectively. The elongated and modified polyketide intermediate is then passed to the NRPS modules for the incorporation of amino acid residues.

Key Enzymes and Their Functions

Several key enzymes outside of the core PKS-NRPS modules play critical roles in this compound biosynthesis.

-

SgvQ (trans-Acyltransferase): This discrete AT is responsible for selecting and loading the correct extender units (likely malonyl-CoA) onto the ACP domains of the PKS modules. Its trans-acting nature is a distinguishing feature of the this compound biosynthetic pathway.

-

SgvP (Cytochrome P450): Following the assembly of the linear precursor, a crucial C-S bond formation occurs to create the unique ene-thiol linkage within the macrolactone. This reaction is catalyzed by the cytochrome P450 monooxygenase, SgvP. In vitro reconstitution studies have confirmed the role of SgvP in this key tailoring step.

Quantitative Analysis of this compound Biosynthesis

Optimizing the production of this compound is a key objective for its potential therapeutic applications. While detailed kinetic parameters for the individual PKS and NRPS domains are not yet fully elucidated, some quantitative data is available.

| Parameter | Value | Enzyme/System | Reference |

| Binding Affinity (Kd) | 7.13 ± 0.39 µM | SgvP and pre-griseoviridin | Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis |

| Reaction Yield | 78% (preparative scale) | In vitro SgvP reaction | Total Synthesis Facilitates in vitro Reconstitution of the C–S Bond Forming P450 in this compound Biosynthesis |

Regulatory Network Controlling this compound Biosynthesis

The expression of the this compound gene cluster is tightly regulated, ensuring that the antibiotic is produced at the appropriate time and in response to specific environmental cues. This regulation is orchestrated by a complex network of regulatory proteins.

Regulatory Cascade of this compound Biosynthesis:

Caption: Simplified model of the regulatory cascade controlling this compound production.

At the top of the regulatory hierarchy are γ-butyrolactone (GBL)-like signaling molecules. These small, diffusible molecules act as quorum-sensing signals, allowing the bacterial population to coordinate gene expression. Upon reaching a threshold concentration, the GBL-like molecules bind to a specific receptor protein. This complex then activates the expression of two key transcriptional activators, SgvR2 and SgvR3, which belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family. SgvR2 and SgvR3, in turn, bind to the promoter regions of the this compound biosynthetic genes, switching on the production of the antibiotic.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound biosynthetic pathway.

Gene Inactivation in Streptomyces griseoviridis**

Targeted gene knockouts are essential for elucidating the function of individual genes in the biosynthetic pathway. The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout:

Caption: Workflow for gene inactivation in S. griseoviridis using CRISPR-Cas9.

-

Design: A specific single-guide RNA (sgRNA) is designed to target the gene of interest. A homology repair template containing the desired deletion is also designed.

-

Cloning: The sgRNA and repair template are cloned into a suitable CRISPR-Cas9 expression vector for Streptomyces.

-

Transformation: The engineered plasmid is introduced into S. griseoviridis via intergeneric conjugation from an E. coli donor strain.

-

Selection and Verification: Exconjugants are selected, and colonies are screened for the desired gene knockout. The deletion is confirmed by PCR analysis and DNA sequencing.

Heterologous Expression and Purification of His-tagged Sgv Proteins

To characterize the function of individual enzymes in vitro, they are often produced in a heterologous host, such as E. coli or a genetically amenable Streptomyces species, with an affinity tag (e.g., a polyhistidine-tag) for simplified purification.

-

Cloning: The gene of interest (e.g., sgvQ or sgvP) is cloned into an expression vector with a C- or N-terminal His-tag.

-

Expression: The expression vector is introduced into the chosen host, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Lysis: The cells are harvested and lysed to release the cellular proteins.

-

Affinity Chromatography: The cell lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) resin, which specifically binds the His-tagged protein.

-

Washing and Elution: The resin is washed to remove non-specifically bound proteins, and the His-tagged protein is then eluted using a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

Reconstituting parts of the biosynthetic pathway in vitro allows for the detailed characterization of enzyme function and kinetics.

-

trans-Acyltransferase (SgvQ) Assay: The activity of SgvQ can be monitored by incubating the purified enzyme with a PKS module's ACP domain, the extender unit (e.g., radiolabeled malonyl-CoA), and analyzing the transfer of the extender unit to the ACP domain by techniques such as autoradiography after gel electrophoresis.

-

Cytochrome P450 (SgvP) Assay: The C-S bond forming activity of SgvP can be assayed by incubating the purified enzyme with its substrate, pre-griseoviridin, and a suitable redox partner system. The reaction product, this compound, can be detected and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Future Directions

The study of this compound biosynthesis continues to be an exciting area of research. Future efforts will likely focus on:

-

Elucidation of the complete step-by-step mechanism of the PKS-NRPS assembly line, including the identification of all biosynthetic intermediates.

-

Detailed kinetic analysis of each enzymatic domain to identify rate-limiting steps and bottlenecks in the pathway.

-

Structural characterization of the multi-enzyme complexes to understand the molecular basis of their function and interactions.

-

Engineering of the biosynthetic pathway to produce novel this compound analogs with improved therapeutic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of this compound biosynthesis. A thorough understanding of the intricate enzymatic machinery involved will be instrumental in harnessing the full potential of this promising class of antibiotics.

The Non-Ribosomal Peptide Synthetase Machinery in Griseoviridin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin is a member of the streptogramin A family of antibiotics, known for its synergistic antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its unique chemical structure, a complex macrolactone featuring a polyunsaturated backbone and a rare ene-thiol linkage, is the product of a sophisticated biosynthetic machinery.[3][4] This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) components at the core of the this compound biosynthetic pathway. Understanding this pathway is crucial for efforts in biosynthetic engineering and the development of novel antibiotics.

The biosynthesis of this compound is orchestrated by the sgv gene cluster in Streptomyces griseoviridis.[5][6] This cluster contains a hybrid PKS-NRPS system responsible for the assembly of the molecule's backbone.[5] This guide will detail the enzymatic players, the proposed biosynthetic steps, and the experimental methodologies used to elucidate this complex pathway.

The this compound Biosynthetic Gene Cluster and its Core Enzymes

The this compound backbone is assembled by a set of hybrid polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][5] The sgv gene cluster, spanning approximately 105 kb, encodes 36 open reading frames (ORFs).[5] A key feature of this cluster is the co-localization of genes for both this compound and its synergistic partner, Viridogrisein, with the genes for each antibiotic organized into distinct "halves" of the cluster.[5]

The assembly of the this compound backbone is primarily carried out by a hybrid PKS-NRPS system, with a discrete acyltransferase (AT), SgvQ.[5] While the search results have not provided specific quantitative data on the kinetic parameters of the individual NRPS and PKS modules, the overall process involves the sequential condensation of extender units to a starter unit, a mechanism characteristic of such enzymatic assembly lines.

A critical late-stage modification in the this compound pathway is the formation of a unique C-S bond, which is catalyzed by the cytochrome P450 enzyme, SgvP.[3][4] Genetic inactivation of the sgvP gene resulted in the accumulation of two new products, GV-1 and GV-2, and the production of this compound could be partially restored by in-trans complementation with the sgvP gene, confirming its essential role in the pathway.[1]

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving chain initiation, elongation, and modification. The following diagram illustrates the proposed pathway based on current research.

References

- 1. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. users.cs.duke.edu [users.cs.duke.edu]

- 4. opentrons.com [opentrons.com]

- 5. Chemical Diversification Based on Substrate Promiscuity of a Standalone Adenylation Domain in a Reconstituted NRPS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Enzymatic Forging of a Potent Antibiotic: A Technical Guide to the Griseoviridin Macrolactone Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin, a member of the streptogramin A family of antibiotics, possesses a unique and complex chemical architecture, central to which is a nine-membered macrolactone ring fused to a larger 23-membered macrocycle. This intricate structure is responsible for its potent antibacterial activity, particularly in synergy with streptogramin B antibiotics. The enzymatic machinery responsible for the biosynthesis of this compound is encoded within a sophisticated hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in Streptomyces griseoviridis. This technical guide provides an in-depth exploration of the enzymatic formation of the this compound macrolactone ring, summarizing key enzymatic players, proposing a putative catalytic mechanism based on current evidence, and offering detailed experimental protocols to facilitate further research in this area. A significant focus is placed on the crucial role of a cytochrome P450 monooxygenase, SgvP, in the formation of a key carbon-sulfur bond, a prerequisite for the final macrolactonization.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded in the sgv gene cluster.[1] The assembly of the linear polyketide-peptide backbone is carried out by a modular hybrid PKS-NRPS system. While the complete enzymatic cascade for the macrolactone ring formation is yet to be fully elucidated, current research points to a crucial late-stage modification reaction catalyzed by the cytochrome P450 enzyme, SgvP, followed by a proposed thioesterase-mediated cyclization.

Key Enzymatic Players

The formation of the this compound macrolactone ring is believed to involve at least two key enzymatic steps:

-

Hybrid PKS-NRPS modules: Responsible for the iterative condensation of extender units to assemble the linear precursor of this compound.

-

Cytochrome P450 SgvP: A crucial tailoring enzyme that catalyzes the formation of a unique ene-thiol linkage through a C-S bond formation.[2][3][4][5]

-

Putative Thioesterase (TE) Domain: A hypothesized enzyme domain, likely located at the C-terminus of the final NRPS module, responsible for the catalytic release and cyclization of the linear precursor to form the nine-membered macrolactone ring.

The Crucial Role of Cytochrome P450 SgvP

Genetic and biochemical studies have identified SgvP as a key player in this compound biosynthesis.[3][4] This cytochrome P450 monooxygenase is responsible for the formation of the critical C-S bond that establishes the ene-thiol linkage within the precursor molecule.[2][5][6]

Quantitative Data for SgvP Interaction

While comprehensive kinetic data for SgvP is not yet available, in vitro reconstitution experiments have provided valuable insights into its interaction with the putative substrate, pre-griseoviridin.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.13 ± 0.39 µM | Type I Binding Spectra | [2] |

Proposed Mechanism of Macrolactonization

Based on the established paradigms for PKS and NRPS biosynthesis, a putative mechanism for the formation of the this compound macrolactone ring can be proposed. This mechanism involves the initial action of the PKS-NRPS machinery to generate a linear thioester-linked precursor, followed by the crucial C-S bond formation by SgvP, and culminating in a thioesterase-mediated macrolactonization.

Caption: Proposed enzymatic pathway for this compound macrolactone ring formation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the enzymatic formation of the this compound macrolactone ring. These protocols are adapted from established methods for characterizing PKS-NRPS and cytochrome P450 enzymes and may require optimization for the specific this compound biosynthetic machinery.

Heterologous Expression and Purification of SgvP

This protocol describes the expression of SgvP in a suitable host, such as E. coli, and its subsequent purification.

Workflow:

Caption: Workflow for heterologous expression and purification of SgvP.

Methodology:

-

Gene Cloning: The coding sequence for sgvP is amplified from S. griseoviridis genomic DNA and cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble SgvP is loaded onto a chromatography column (e.g., Ni-NTA agarose) for affinity purification.

-

Protein Characterization: The purity of the eluted SgvP is assessed by SDS-PAGE, and the protein concentration is determined using a standard method (e.g., Bradford assay).

In Vitro Assay for SgvP Activity

This protocol outlines a method to reconstitute the activity of SgvP in vitro to confirm its role in C-S bond formation.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains purified SgvP, the synthetically prepared substrate (pre-griseoviridin), a redox partner system (e.g., spinach ferredoxin and ferredoxin reductase), and NADPH in a suitable buffer.

-

Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect the formation of this compound.

Characterization of the Putative Thioesterase Domain

While the specific thioesterase domain for this compound macrolactonization has not been definitively identified, the following protocol provides a general approach for its characterization once a candidate gene is located within the sgv cluster.

Workflow:

Caption: Workflow for the characterization of a putative thioesterase domain.

Methodology:

-

Gene Identification and Cloning: A candidate thioesterase gene is identified within the sgv gene cluster based on sequence homology to known TE domains. The gene is then cloned for heterologous expression.

-

Protein Expression and Purification: The TE domain is expressed and purified following a similar protocol to that described for SgvP.

-

Substrate Synthesis: The linear thioester precursor to the macrolactone ring is chemically synthesized.

-

In Vitro Cyclization Assay: The purified TE domain is incubated with the synthetic thioester substrate. The reaction is monitored over time, and the products are analyzed by HPLC and MS to detect the formation of the cyclized macrolactone.

-

Kinetic Analysis: Once activity is confirmed, steady-state kinetic parameters (kcat and Km) can be determined by measuring the initial rates of product formation at varying substrate concentrations.

Future Directions and Conclusion

The enzymatic formation of the this compound macrolactone ring represents a fascinating example of nature's chemical ingenuity. While significant progress has been made in identifying the key biosynthetic machinery, particularly the role of the cytochrome P450 SgvP, the precise mechanism of the final macrolactonization step remains an area of active investigation. The definitive identification and characterization of the thioesterase domain responsible for this crucial cyclization will provide a more complete understanding of this compound biosynthesis.

This technical guide provides a comprehensive overview of the current knowledge and outlines key experimental approaches to further unravel the intricacies of this remarkable biosynthetic pathway. A deeper understanding of these enzymatic processes holds immense potential for the bioengineering of novel streptogramin antibiotics with improved therapeutic properties, thereby addressing the growing challenge of antibiotic resistance. The logical relationships and experimental workflows presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical field of drug discovery and development.

References

- 1. Structural and Functional Characterization of the PaaI Thioesterase from Streptococcus pneumoniae Reveals a Dual Specificity for Phenylacetyl-CoA and Medium-chain Fatty Acyl-CoAs and a Novel CoA-induced Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of type II thioesterases involved in natamycin biosynthesis in Streptomyces chattanoogensis L10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surveys of Non-Ribosomal Peptide and Polyketide Assembly Lines in Fungi and Prospects for Their Analysis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Natural Variants and Analogs of Griseoviridin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseoviridin (B1245102) is a member of the streptogramin A class of antibiotics, known for its potent antibacterial activity, particularly against Gram-positive bacteria. It acts synergistically with streptogramin B antibiotics, such as viridogrisein, to inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of this compound. It delves into their discovery, biological activities, and mechanisms of action. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are provided, along with a summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antibiotics.

Introduction

This compound is a complex polyketide-non-ribosomal peptide hybrid natural product first isolated from Streptomyces griseus.[1] As a streptogramin A antibiotic, it inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] A key characteristic of streptogramin antibiotics is the synergistic activity between the type A and type B components. This compound (type A) and viridogrisein (type B) are often co-produced and exhibit a potent bactericidal effect when used in combination.[4][5] The emergence of antibiotic-resistant bacterial strains has renewed interest in the development of novel antimicrobial agents, making this compound and its analogs promising candidates for further investigation and drug development.

Natural Variants of this compound: The Viridogriseins

Recently, five new natural analogs of viridogrisein, designated viridogriseins B-F, were isolated from Streptomyces niveoruber, a known producer of this compound.[5] These compounds, along with the known viridogrisein, are considered natural variants that are co-produced with this compound.

Structure and Biological Activity

The structures of viridogriseins B-F were elucidated using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the advanced Marfey's method for amino acid analysis.[5] The antibacterial activity of these natural variants against Staphylococcus aureus NBRC100910 was evaluated, both individually and in synergistic combination with this compound. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | IC50 (µM) against S. aureus | IC50 (µM) in combination with this compound (1:1 molar ratio) |

| Viridogrisein | 0.28 | 0.09 |

| Viridogrisein B | 4.25 | 0.86 |

| Viridogrisein C | 2.31 | 0.79 |

| Viridogrisein D | 3.97 | 0.81 |

| Data sourced from Yoshimura et al. (2024)[5] |

Synthetic Analogs of this compound

The complex structure of this compound has made it a challenging target for total synthesis. However, synthetic efforts have led to the development of various fragments and analogs, providing insights into its structure-activity relationship and enabling the creation of novel derivatives with potentially improved properties. The total synthesis of this compound has been achieved, and various synthetic strategies for its fragments have been reported.[6][7]

Currently, publicly available, quantitative antibacterial data for a wide range of synthetic this compound analogs is limited. The focus of much of the published research has been on the total synthesis of the natural product itself or its complex fragments.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, binding to the peptidyl transferase center (PTC).[2][3] This binding event obstructs the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby preventing peptide bond formation.

The synergistic effect with streptogramin B antibiotics, like viridogrisein, arises from their cooperative binding to the ribosome. While this compound (type A) binds to the PTC, viridogrisein (type B) binds to a nearby site in the nascent peptide exit tunnel. The binding of the type A component is thought to induce a conformational change in the ribosome that increases the binding affinity of the type B component, leading to a more potent inhibition of protein synthesis.[5][8]

Caption: Mechanism of action of this compound and its synergy with Viridogrisein.

Biosynthesis of this compound

This compound is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The biosynthetic gene cluster for this compound and viridogrisein has been identified in Streptomyces griseoviridis and spans approximately 105 kb, containing 36 open reading frames (ORFs).[1][9] The genes for this compound and viridogrisein biosynthesis are located in distinct "halves" of this cluster.

A key enzyme in the this compound biosynthetic pathway is SgvP, a cytochrome P450 monooxygenase responsible for the formation of the critical C-S bond in the final stages of biosynthesis.[3] Another important enzyme is SgvQ, a discrete acyltransferase (AT) that loads the extender units onto the PKS module.[1][9]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Isolation of Natural Variants from Streptomyces niveoruber

This protocol is adapted from the method described for the isolation of viridogriseins B-F.[5]

-

Cultivation: Inoculate Streptomyces niveoruber into a suitable production medium and incubate for 7-10 days at 28-30°C with shaking.

-

Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297). Extract the mycelium with acetone (B3395972), followed by evaporation of the acetone and extraction of the aqueous residue with ethyl acetate. Combine the ethyl acetate extracts.

-

Preliminary Fractionation: Concentrate the combined ethyl acetate extract in vacuo and subject it to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.

-

HPLC Purification: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in water as the mobile phase. Monitor the elution profile using a UV detector.

-

Structure Elucidation: Determine the planar structure of the isolated compounds using NMR spectroscopy and mass spectrometry. The absolute stereochemistry of the amino acid residues can be determined using the advanced Marfey's method.

Caption: Workflow for the isolation of natural variants.

Synthesis of the C11-N26 Fragment of this compound

The following is a generalized procedure based on reported synthetic routes.[6]

-

Starting Material: Begin with a suitable chiral precursor, for example, an optically active diol.

-

Functional Group Manipulations: Protect the hydroxyl groups and perform a series of reactions to introduce the necessary functional groups, such as Swern oxidation followed by Wittig olefination to form an α,β-unsaturated aldehyde.

-

Chain Elongation: Continue to build the carbon skeleton using reactions like Horner-Wadsworth-Emmons olefination.

-

Introduction of the Azide (B81097) Group: Install the azide functionality, for instance, through a Pd-catalyzed allylic azidation.

-

Oxazole (B20620) Formation: Construct the oxazole ring, which can be achieved by coupling with L-serine methyl ester, followed by cyclization and oxidation.

-

Purification: Purify the intermediates and the final product at each step using column chromatography.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound and its natural and synthetic analogs represent a valuable class of antibiotics with a potent mechanism of action against bacterial protein synthesis. The discovery of new natural variants, such as viridogriseins B-F, highlights the potential for finding novel and effective antimicrobial agents from natural sources. Continued research into the synthesis of this compound analogs, guided by an understanding of its biosynthesis and mode of action, will be crucial for the development of new therapeutics to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

- 1. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics this compound and viridogrisein in Streptomyces griseoviridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mode of action of this compound at the ribosome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Stereoselective Synthesis of the C11–N26 Fragment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antibacterial Spectrum of Griseoviridin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseoviridin (B1245102) is a member of the streptogramin A family of antibiotics, produced by Streptomyces griseoviridis.[1] These antibiotics are of significant interest due to their potent antibacterial activity, particularly against a broad spectrum of Gram-positive bacteria.[2][3] this compound, like other streptogramin A antibiotics, exhibits a synergistic effect when combined with streptogramin B compounds, such as viridogrisein, which is also produced by the same microorganism.[4][5] While the individual components are typically bacteriostatic, their combination is often bactericidal.[6] This guide provides a comprehensive overview of the known antibacterial spectrum of this compound against Gram-positive bacteria, detailed experimental protocols for its evaluation, and a description of its mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. As a streptogramin A antibiotic, it binds to the 50S subunit of the bacterial ribosome.[7] Specifically, it targets the peptidyl transferase center, a crucial site for peptide bond formation.[7] The binding of this compound to the ribosome physically obstructs the binding of aminoacyl-tRNA to the A-site and hinders the formation of peptide bonds, thereby halting the elongation of the polypeptide chain.[6] This mechanism is synergistic with streptogramin B antibiotics, which also bind to the 50S ribosomal subunit but at a different site, causing a conformational change that enhances the binding of streptogramin A and leads to a stable inhibitory complex.[8]

Data Presentation: Antibacterial Spectrum of this compound

The following table summarizes the expected antibacterial activity of this compound against key Gram-positive bacteria. This table is intended as a template for researchers to populate with experimentally determined Minimum Inhibitory Concentration (MIC) values.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Data not available | |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available | |

| Enterococcus faecalis | ATCC 29212 | Data not available | |

| Enterococcus faecium (VRE) | ATCC 51559 | Data not available | |

| Streptococcus pneumoniae | ATCC 49619 | Data not available | |

| Bacillus subtilis | ATCC 6633 | Data not available |

Experimental Protocols

Standardized methods are crucial for determining the antibacterial spectrum of compounds like this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11]

a. Preparation of this compound Stock Solution:

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

b. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in CAMHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

d. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method

The agar dilution method is a reference method for MIC determination.[12][13][14]

a. Preparation of this compound-Containing Agar Plates:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Prepare a control plate with no this compound.

b. Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

c. Assay Procedure:

-

Spot the prepared bacterial inoculum onto the surface of the agar plates.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterial spot.